Cas no 349118-72-5 (N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide)
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N4-(4-CHLORO-3-NITROPHENYL)MORPHOLINE-4-CARBOXAMIDE
- N-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide
- 4-Morpholinecarboxamide, N-(4-chloro-3-nitrophenyl)-
- N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide
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- MDL: MFCD00126343
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR25867-1g |
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide |
349118-72-5 | 1g |
£85.00 | 2025-02-19 | ||
| Apollo Scientific | OR25867-5g |
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide |
349118-72-5 | 5g |
£255.00 | 2025-02-19 | ||
| Apollo Scientific | OR25867-10g |
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide |
349118-72-5 | 10g |
£425.00 | 2025-02-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364258-1g |
n-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide |
349118-72-5 | 98% | 1g |
¥1018.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364258-5g |
n-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide |
349118-72-5 | 98% | 5g |
¥2539.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364258-10g |
n-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide |
349118-72-5 | 98% | 10g |
¥5292.00 | 2024-05-17 | |
| abcr | AB240953-1g |
N4-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide; . |
349118-72-5 | 1g |
€191.00 | 2025-02-20 | ||
| abcr | AB240953-10g |
N4-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide; . |
349118-72-5 | 10g |
€794.90 | 2025-02-20 | ||
| abcr | AB240953-5g |
N4-(4-Chloro-3-nitrophenyl)morpholine-4-carboxamide; . |
349118-72-5 | 5g |
€492.90 | 2025-02-20 |
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide
Recent Advances in the Study of N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide (CAS: 349118-72-5)
N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide (CAS: 349118-72-5) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its morpholine carboxamide core and chloro-nitrophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis route for 349118-72-5, highlighting improved yield and purity through a novel catalytic process. The research team employed palladium-catalyzed cross-coupling reactions to achieve higher efficiency, reducing byproduct formation. This advancement is critical for scaling up production for preclinical and clinical studies.
In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its selective inhibition of PI3Kδ, a kinase associated with autoimmune disorders and certain cancers. The compound's IC50 value was found to be in the low nanomolar range, suggesting high potency.
Further investigations into the compound's mechanism of action revealed its ability to modulate cellular signaling pathways, particularly those involving NF-κB and STAT3. These findings, published in a 2023 issue of Molecular Pharmacology, underscore the molecule's potential as a multi-targeted therapeutic agent. Researchers also noted its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability in rodent models.
Despite these promising results, challenges remain in the development of 349118-72-5 as a drug candidate. Recent toxicology studies, as reported in Chemical Research in Toxicology (2024), identified dose-dependent hepatotoxicity in long-term animal studies. Researchers are now exploring structural modifications to mitigate these adverse effects while retaining the compound's therapeutic efficacy.
The intellectual property landscape surrounding N4-(4-chloro-3-nitrophenyl)morpholine-4-carboxamide has also evolved, with several patents filed in 2023-2024 covering its synthesis methods and therapeutic applications. This activity reflects growing commercial interest in the compound's potential across multiple disease areas, including oncology, inflammation, and metabolic disorders.
Looking forward, current research efforts are focusing on structure-activity relationship (SAR) studies to optimize the compound's properties. Collaborative projects between academic institutions and pharmaceutical companies aim to advance 349118-72-5 through preclinical development, with the goal of initiating human clinical trials within the next 2-3 years. The compound represents an exciting example of how chemical biology approaches can yield promising therapeutic candidates with novel mechanisms of action.
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